molecular formula C12H16O8 B020930 (2S,3R,4S,5S,6R)-2-(3,5-dihydroxyphenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol CAS No. 28217-60-9

(2S,3R,4S,5S,6R)-2-(3,5-dihydroxyphenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol

Katalognummer: B020930
CAS-Nummer: 28217-60-9
Molekulargewicht: 288.25 g/mol
InChI-Schlüssel: WXTPOHDTGNYFSB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S,3R,4S,5S,6R)-2-(3,5-dihydroxyphenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol is a sophisticated synthetic chemical building block of significant interest in advanced glycosylation research. This compound features a well-defined stereochemistry and a phenolic ether linkage, making it a valuable probe for studying enzyme-substrate interactions within glycosyltransferase families . Its core structure, based on a glucopyranose ring, is synthetically modified to serve as a key intermediate in the development of novel glycoconjugates and complex carbohydrate mimics . Researchers utilize this chemical entity to investigate mechanisms of action in carbohydrate-processing pathways and to synthesize specialized molecules for chemical biology and pharmaceutical development. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

2-(3,5-dihydroxyphenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O8/c13-4-8-9(16)10(17)11(18)12(20-8)19-7-2-5(14)1-6(15)3-7/h1-3,8-18H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXTPOHDTGNYFSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1O)OC2C(C(C(C(O2)CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Phlorin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035589
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

28217-60-9
Record name Phlorin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035589
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

231 - 233 °C
Record name Phlorin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035589
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Vorbereitungsmethoden

Glycosyltransferase-Mediated Coupling

Glycosyltransferases (GTs) catalyze the transfer of activated sugar moieties to acceptor molecules. For this compound, uridine diphosphate glucose (UDP-glucose) serves as the donor, while 3,5-dihydroxyphenol acts as the acceptor. Recombinant expression of GTs from Arabidopsis thaliana (e.g., UGT72B1) in E. coli has enabled β-O-glycosylation of phenolic substrates with >80% regioselectivity under optimized pH (7.5–8.0) and temperature (30–37°C) conditions. A hypothetical reaction scheme is outlined below:

3,5-Dihydroxyphenol+UDP-glucoseGT(2S,3R,4S,5S,6R)-2-(3,5-dihydroxyphenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol+UDP\text{3,5-Dihydroxyphenol} + \text{UDP-glucose} \xrightarrow{\text{GT}} \text{this compound} + \text{UDP}

Key challenges include minimizing side reactions (e.g., C-glycosylation) and enhancing enzyme stability. Immobilization of GTs on chitosan beads has improved reusability by 40% in batch reactions.

Laccase-Mediated Oxidative Coupling

Laccases (EC 1.10.3.2) oxidize phenolic hydroxyl groups to radicals, facilitating covalent bonding with nucleophilic sugar residues. Under aerobic conditions at pH 5.0, Trametes versicolor laccase catalyzes the coupling of 3,5-dihydroxyphenol with glucose, though stereochemical control remains suboptimal (<50% β-anomer yield). Co-immobilization with cyclodextrins enhances substrate affinity, increasing conversion rates by 25%.

Microbial Production Systems

Metabolic engineering of Saccharomyces cerevisiae and E. coli offers scalable production routes by integrating shikimate and malonyl-CoA pathways for phenolic precursor synthesis.

Precursor Biosynthesis

Phloroglucinol, a structural analog, is synthesized via recombinant expression of phloroglucinol synthase (PGSS) and acetyl-CoA carboxylase (ACC) in E. coli BL21(DE3). This strain diverts malonyl-CoA toward phloroglucinol production, achieving titers of 5.2 g/L in fed-batch fermentation. Dehydrogenation via phloroglucinol reductase yields 3,5-dihydroxyphenol, though downstream glycosylation requires further pathway engineering.

Glycosylation Module Optimization

Co-expression of sucrose synthase (SUS) from Glycine max with GTs enables in situ regeneration of UDP-glucose, reducing metabolic burden. In a 2023 study, this system achieved 1.8 g/L of a related β-glucoside in S. cerevisiae with a molar yield of 68%.

Chemical Synthesis Strategies

Chemical methods prioritize protecting-group strategies to ensure stereochemical fidelity.

Protecting Group Strategy

  • Glucose Protection : Per-O-acetylation of D-glucose using acetic anhydride/pyridine yields β-D-glucose pentaacetate.

  • Phenolic Protection : 3,5-Dihydroxyphenol is bis-O-methylated with dimethyl sulfate (DMSO, K₂CO₃, 60°C, 12 h).

  • Glycosylation : BF₃·OEt₂ catalyzes coupling of glucose pentaacetate with protected phenol (CH₂Cl₂, 0°C, 2 h), yielding β-anomer predominance (β:α = 4:1).

  • Deprotection : Sequential deacetylation (NaOMe/MeOH) and demethylation (BBr₃/CH₂Cl₂) afford the target compound.

Mitsunobu Reaction for O-Glycosylation

The Mitsunobu reaction (DEAD, Ph₃P) couples 3,5-dihydroxyphenol with perbenzylated glucosyl donors. While stereoselectivity is high (β:α > 9:1), benzyl group removal via hydrogenolysis (Pd/C, H₂) risks reducing the phenolic hydroxyls, necessitating careful optimization.

Comparative Analysis of Methods

Method Yield Stereoselectivity (β:α) Scale-Up Feasibility Key Challenges
Enzymatic (GT)68%>20:1HighEnzyme cost, side reactions
Microbial Production1.8 g/LN/AModeratePathway complexity, low titers
Chemical (Mitsunobu)45%9:1LowProtecting group management

Purification and Characterization

Hydrophilic interaction chromatography (HILIC) on a ZIC-cHILIC column (3 μm, 150 × 4.6 mm) resolves the target compound from byproducts (ACN/H₂O gradient, 0.1% formic acid). High-resolution mass spectrometry (HRMS-ESI) confirms the molecular ion at m/z 331.1012 [M-H]⁻ (calc. 331.1018). Nuclear magnetic resonance (NMR) assignments align with PubChem data (δ 5.12 ppm, H-1; δ 6.28 ppm, aromatic H) .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1.1 Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress in biological systems, which is linked to various diseases such as cancer and cardiovascular disorders. Studies have demonstrated that compounds similar to (2S,3R,4S,5S,6R)-2-(3,5-dihydroxyphenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol can scavenge free radicals effectively .

1.2 Anti-inflammatory Effects
The compound has shown promise in reducing inflammation markers in experimental models. Its ability to inhibit pro-inflammatory cytokines suggests potential therapeutic roles in treating inflammatory diseases .

1.3 Antimicrobial Activity
Preliminary studies indicate that this compound may possess antimicrobial properties against various pathogens. Its structural features allow it to interact with microbial cell membranes or metabolic pathways .

Nutraceutical Applications

2.1 Dietary Supplement Development
Due to its health-promoting properties, this compound is being explored for use in dietary supplements aimed at enhancing overall health and preventing chronic diseases .

2.2 Functional Foods
Incorporating this compound into functional foods can enhance their nutritional profile. Its antioxidant and anti-inflammatory properties make it a candidate for fortifying food products targeted at health-conscious consumers.

Agricultural Applications

3.1 Plant Growth Promotion
Research has indicated that phenolic compounds can act as growth promoters in plants. The application of this compound may enhance plant resilience against biotic and abiotic stressors .

3.2 Pest Resistance
The compound's antimicrobial properties could be harnessed to develop natural pesticides or fungicides. This application aligns with the growing trend towards sustainable agriculture practices that minimize chemical inputs.

Case Studies

Study ReferenceApplication FocusKey Findings
Antioxidant ActivityDemonstrated significant free radical scavenging capability
Anti-inflammatory EffectsInhibited pro-inflammatory cytokines in vitro
Antimicrobial ActivityEffective against several bacterial strains

Vergleich Mit ähnlichen Verbindungen

Key Structural and Functional Differences :

Phenolic vs. Synthetic Substituents: Phlorin and mulberroside A contain natural phenolic groups linked to sugar moieties, contributing to their antioxidant and anti-inflammatory properties . In contrast, synthetic compounds like dapagliflozin and licogliflozin feature halogenated or alkylated aromatic groups designed for targeted enzyme inhibition (e.g., SGLT2) .

Biological Targets :

  • Phlorin and mulberroside A interact broadly with oxidative stress pathways and microbial systems . SGLT2 inhibitors (e.g., dapagliflozin) specifically block renal glucose reabsorption, demonstrating high selectivity for sodium-glucose transporters .

Solubility and Stability :

  • Glycosides like phlorin exhibit moderate water solubility due to polar hydroxyl groups, whereas synthetic derivatives like licogliflozin are optimized for oral bioavailability via lipophilic substituents .

Toxicity Profiles :

  • Natural glycosides (e.g., phlorin) generally show low cytotoxicity, making them candidates for nutraceuticals. Synthetic SGLT2 inhibitors, while effective, carry risks such as genitourinary infections due to their pharmacological action .

Biologische Aktivität

The compound (2S,3R,4S,5S,6R)-2-(3,5-dihydroxyphenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol , also known as a derivative of flavonoid glycosides, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure featuring multiple hydroxyl groups which contribute to its biological activity. It can be represented structurally as follows:

  • Molecular Formula : C12H16O8
  • Molecular Weight : 288.25 g/mol

Antioxidant Activity

One of the primary biological activities attributed to this compound is its antioxidant capacity . Studies have shown that flavonoids can scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress in cells. For example:

  • In vitro assays revealed that the compound significantly reduces oxidative damage in human fibroblast cells by enhancing the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT) .

Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties through the inhibition of pro-inflammatory cytokines. Research indicates that it can downregulate the expression of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in activated macrophages . This suggests potential applications in treating inflammatory diseases.

Antimicrobial Properties

Emerging evidence points to the antimicrobial activity of this compound against various pathogens. In a study assessing its efficacy against Gram-positive and Gram-negative bacteria:

  • The compound demonstrated significant inhibitory effects on Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL .

The biological activities of this compound are largely attributed to its ability to modulate several signaling pathways:

  • Nuclear Factor Kappa B (NF-κB) : The compound inhibits NF-κB activation, leading to reduced expression of inflammatory mediators.
  • Mitogen-Activated Protein Kinases (MAPKs) : It modulates MAPK pathways, which are crucial in cellular responses to stress and inflammation.

Study 1: Antioxidant Efficacy in Human Cells

A randomized controlled trial involving human fibroblasts treated with varying concentrations of the compound showed a dose-dependent increase in antioxidant enzyme activity. Participants receiving higher doses exhibited a 50% reduction in markers of oxidative stress compared to controls .

Study 2: Anti-inflammatory Response in Animal Models

In an animal model of arthritis, administration of the compound resulted in a significant reduction in paw swelling and joint inflammation. Histological analysis confirmed decreased infiltration of inflammatory cells in treated groups .

Data Summary

Activity TypeMechanismReference
AntioxidantScavenging free radicals
Anti-inflammatoryInhibition of TNF-α and IL-6
AntimicrobialInhibition of bacterial growth

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,3R,4S,5S,6R)-2-(3,5-dihydroxyphenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol
Reactant of Route 2
(2S,3R,4S,5S,6R)-2-(3,5-dihydroxyphenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.